molecular formula C16H24ClN3O4S B5274554 3-chloro-4-ethoxy-N-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide

3-chloro-4-ethoxy-N-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide

Cat. No.: B5274554
M. Wt: 389.9 g/mol
InChI Key: ZCJRZOHSJYADRN-UHFFFAOYSA-N
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Description

3-chloro-4-ethoxy-N-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzenesulfonamide core, which is often associated with biological activity, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-ethoxy-N-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide typically involves multiple steps, including:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-ethoxy-N-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals .

Mechanism of Action

The mechanism of action of 3-chloro-4-ethoxy-N-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to inhibition or activation of these targets, resulting in various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
  • 4-methyl-N-(1-methyl-2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide
  • 2-chloro-N-(6-methyl-5-(3-(2-(piperidin-3-ylamino)pyrimidin-4-yl)pyridin-2-yl)oxy)naphthalen-1-yl)benzenesulfonamide

Uniqueness

3-chloro-4-ethoxy-N-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

3-chloro-4-ethoxy-N-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN3O4S/c1-4-24-15-6-5-13(11-14(15)17)25(22,23)19(3)12-16(21)20-9-7-18(2)8-10-20/h5-6,11H,4,7-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJRZOHSJYADRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N(C)CC(=O)N2CCN(CC2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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